molecular formula C12H17NO2 B1266514 Methyl 3-(benzylamino)-2-methylpropanoate CAS No. 4010-62-2

Methyl 3-(benzylamino)-2-methylpropanoate

Cat. No. B1266514
CAS RN: 4010-62-2
M. Wt: 207.27 g/mol
InChI Key: AMFQVMBTZNGVDU-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of compounds related to "Methyl 3-(benzylamino)-2-methylpropanoate" involves multifunctional compound preparation, serving as versatile synthons for the generation of polysubstituted heterocyclic systems. Such compounds are used for creating a wide range of heterocyclic structures including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, demonstrating the chemical versatility and utility in synthetic organic chemistry (Pizzioli et al., 1998).

Molecular Structure Analysis
The molecular structure of compounds structurally related to "Methyl 3-(benzylamino)-2-methylpropanoate" has been elucidated through various spectroscopic methods, including IR, NMR, and X-ray diffraction techniques. These studies help in understanding the geometry, electron distribution, and reactivity of such molecules, providing insights into their potential chemical behavior and applications (Şahin et al., 2015).

Chemical Reactions and Properties
Research into the chemical reactions and properties of these compounds has shown that they can undergo various transformations, such as cyclizations and transaminations, to produce a diverse array of heterocyclic systems. These transformations are crucial for the synthesis of complex molecules with potential therapeutic and material applications (Volkov et al., 2007).

Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of compounds like "Methyl 3-(benzylamino)-2-methylpropanoate" are essential for determining their suitability for various applications in chemical synthesis and material science. These properties are influenced by the molecular structure and can be tailored by modifying the compound (Ishikawa et al., 1992).

Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, of "Methyl 3-(benzylamino)-2-methylpropanoate" and related compounds, are critical for their application in organic synthesis. Studies have focused on their use as intermediates for the synthesis of complex organic molecules and polymers, highlighting their importance in synthetic chemistry (Singh et al., 1999).

Scientific Research Applications

1. Synthesis of Heterocyclic Systems

Methyl 3-(benzylamino)-2-methylpropanoate plays a crucial role in the synthesis of polyfunctional heterocyclic systems. These compounds are versatile synthons, which are used in the preparation of various heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli et al., 1998).

2. Biocatalytic Transesterification Reactions

Methyl 3-(benzylamino)-2-methylpropanoate is involved in biocatalytic transesterification reactions. These processes are important for the selective acylation and deacylation of primary hydroxyl groups in related compounds, demonstrating the compound's versatility in synthetic organic chemistry (Kumar et al., 2015).

3. Synthesis of Pharmaceuticals

This compound has been utilized in the synthesis of 1β-methylcarbapenem antibiotics, which are significant in medical research for their antibacterial properties. The synthetic route involves a chelation-controlled aldol reaction, highlighting its importance in pharmaceutical synthesis (Shirai & Nakai, 1989).

4. Photostabilization in Polymer Degradation

In the field of polymer science, methyl 3-(benzylamino)-2-methylpropanoate related compounds have been studied for their roles in the generation and quenching of singlet molecular oxygen, a key factor in photostabilization. This research is crucial for understanding how materials degrade and how to protect them from environmental factors (Soltermann et al., 1995).

5. Development of Fluorescence Sensors

This compound is also involved in the development of fluorescence sensors. Specific derivatives have been synthesized for their potential in detecting iron (III) ions, demonstrating its application in analytical chemistry and environmental monitoring (Joshi et al., 2015).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This could involve potential applications of the compound, areas of research it could be useful in, or ways its synthesis could be improved.


For a specific compound, you might find this information in resources like peer-reviewed articles, textbooks, or chemical databases. If you have a different compound in mind, or if “Methyl 3-(benzylamino)-2-methylpropanoate” is known by a different name, I’d be happy to help you find information on that.


properties

IUPAC Name

methyl 3-(benzylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(12(14)15-2)8-13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFQVMBTZNGVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233691
Record name Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzylamino)-2-methylpropanoate

CAS RN

4010-62-2
Record name Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-((phenylmethyl)amino)isobutyrate
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Record name 4010-62-2
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Record name Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-[(phenylmethyl)amino]isobutyrate
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Synthesis routes and methods I

Procedure details

A mixture of methyl methacrylate (7 mL, 0.067 mol, 1.0 equiv), benzylamine (6 mL, 0.055 mol, 0.8 equiv) in methanol (5 ml) was stirred at 70° C. for 2 days. After evaporation of the volatiles, the crude product was purified by flash chromatography (DCM:MeOH=20:1) to give compound methyl 3-(benzylamino)-2-methylpropanoate 9 g, yield: 65%) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 7.32-7.24 (m, 5H), 3.79 (s, 2H), 3.68 (s, 3H), 2.88-2.85 (m, 1H), 2.71-2.63 (m, 2H), 1.16 (d, 3H).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of benzylamine (10.7 g, 100 mmol) in methanol (100 mL) was added methyl methacrylate (10 g, 100 mmol). The reaction solution was stirred at room temperature for 12 hours. The reaction mixture was concentrated in vacuo. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=1:1) to give methyl 3-(benzylamino)-2-methylpropanoate as a light yellow oil (12 g, 57%).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl methacrylate (64.2 ml, 60.07 g, 0.6 mole) was added slowly at 0° C. (ice bath) to benzylamine (54.6 ml, 53.6 g, 0.5 mole) in 200 ml of methanol. The reaction solution was heated to reflux overnight. After being cooled, the solution was concentrated under vacuum to remove the excess of methyl methacrylate and methanol. Unreacted benzylamine was removed by heating the residue in a Kugelrohr oven under vacuum to yield the crude 3-phenylmethylamino-2-methyl-propanoic acid methyl ester (79.2 g, 76.41%).
Quantity
64.2 mL
Type
reactant
Reaction Step One
Quantity
54.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Steunenberg, M Sijm, H Zuilhof… - The Journal of …, 2013 - ACS Publications
A methodology has been developed for an efficient and selective lipase-catalyzed aza-Michael reaction of various amines (primary and secondary) with a series of acrylates and …
Number of citations: 48 pubs.acs.org
M Hiremath, YCS Kumar, M Umashankara… - Tetrahedron …, 2016 - Elsevier
The synthesis of (2S,3S,4S)-N-benzyl-3-hydroxy 4-methyl proline and its stereoisomer (2R,3R,4S)-N-benzyl-3-hydroxy 4-methyl proline has been achieved starting with the conjugate …
Number of citations: 1 www.sciencedirect.com
RJ Conway - 2011 - scholar.archive.org
I would like to thank my supervisors, Dr Ian Crosby and Dr Ben Capuano, for their advice and encouragement throughout the project, and for input into and proof reading of this thesis. …
Number of citations: 2 scholar.archive.org
GM Salamonczyk, K Han, Z Guo… - The Journal of Organic …, 1996 - ACS Publications
A highly convergent synthesis of cryptophycins in their enantiomerically-pure forms was achieved. Our strategy consists of the synthesis of the two units 3 and 4 and linking them …
Number of citations: 97 pubs.acs.org
J Escalante, M Carrillo-Morales, I Linzaga - Molecules, 2008 - mdpi.com
A simple and efficient protocol has been developed for the Michael addition of amines to α,β-unsaturated esters under microwave irradiation. Under these conditions there was a …
Number of citations: 52 www.mdpi.com
K Li, PN Horton, MB Hursthouse, KKM Hii - Journal of organometallic …, 2003 - Elsevier
A series of cationic (diphosphine)palladium(II) complexes have been prepared and fully characterized, including two crystal structures. These complexes were evaluated as catalysts for …
Number of citations: 131 www.sciencedirect.com

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